molecular formula C6H11F2N B12271446 [1-(Difluoromethyl)cyclobutyl]methanamine

[1-(Difluoromethyl)cyclobutyl]methanamine

Cat. No.: B12271446
M. Wt: 135.15 g/mol
InChI Key: YFYYCMJVMARVOM-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclobutyl]methanamine: is an organic compound with the molecular formula C6H11F2N It is a cyclobutyl derivative where a difluoromethyl group is attached to the cyclobutane ring, and a methanamine group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: One method involves the photochemical selective difluoroalkylation of bicyclobutanes, leveraging green solvent-controlled reactions . Another approach includes the catalytic protodeboronation of pinacol boronic esters .

Industrial Production Methods: Industrial production methods for [1-(Difluoromethyl)cyclobutyl]methanamine are not extensively documented. the processes likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: [1-(Difluoromethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Difluoromethyl)cyclobutyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials. Its unique properties may lead to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Detailed studies on its molecular targets and pathways are required to fully understand its mechanism of action.

Comparison with Similar Compounds

  • [1-(Trifluoromethyl)cyclobutyl]methanamine
  • [1-(Chloromethyl)cyclobutyl]methanamine
  • [1-(Bromomethyl)cyclobutyl]methanamine

Comparison: Compared to similar compounds, [1-(Difluoromethyl)cyclobutyl]methanamine is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased metabolic stability and altered reactivity. These features make it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

[1-(difluoromethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H11F2N/c7-5(8)6(4-9)2-1-3-6/h5H,1-4,9H2

InChI Key

YFYYCMJVMARVOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(F)F

Origin of Product

United States

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